molecular formula C27H24N2O4 B11624841 ethyl 4-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-2-methyl-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate

ethyl 4-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-2-methyl-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B11624841
M. Wt: 440.5 g/mol
InChI Key: UQKBZKFOLSIIIL-UHFFFAOYSA-N
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Description

Ethyl 4-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-2-methyl-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate is a complex organic compound that features an indole moiety, a naphthofuran ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-2-methyl-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, including the formation of the indole moiety and the naphthofuran ring. One common approach is the Knoevenagel condensation reaction, where indole-3-carboxaldehyde reacts with malononitrile or ethyl cyanoacetate to form an adduct, followed by cyclization and dehydration steps . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogenation, sodium borohydride.

    Substitution: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .

Scientific Research Applications

Ethyl 4-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-2-methyl-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The indole moiety is known to interact with multiple receptors, contributing to its diverse biological activities .

Biological Activity

Ethyl 4-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-2-methyl-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate is a complex organic compound that combines structural features of indole and naphthoquinone derivatives. This compound has garnered attention in pharmacology due to its potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties.

The molecular formula of the compound is C17H22N2O3C_{17}H_{22}N_{2}O_{3} with a molecular weight of approximately 302.368 g/mol. The structure incorporates an indole ring, which is known for its significant biological activity in various natural products and pharmaceuticals.

PropertyValue
Molecular FormulaC17H22N2O3C_{17}H_{22}N_{2}O_{3}
Molecular Weight302.368 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was evaluated against the MCF-7 breast cancer cell line and showed promising inhibitory effects with IC50 values indicating effective concentration levels for cytotoxicity .

The anticancer activity is believed to stem from the compound's ability to induce apoptosis in cancer cells through the modulation of key signaling pathways. Specifically, it may inhibit the activity of enzymes involved in cell proliferation and survival, such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to reduced tumor growth .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are critical mediators in inflammatory responses . This suggests potential therapeutic applications in treating chronic inflammatory conditions.

Antioxidant Activity

The antioxidant capacity of the compound was assessed using various assays that measure free radical scavenging ability. Results indicated that it possesses significant antioxidant properties, which can help mitigate oxidative stress-related damage in cells . This activity is particularly relevant in the context of cancer prevention and management.

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • Cytotoxicity against Cancer Cell Lines : A study evaluated the effects of a related naphthoquinone derivative on multiple cancer cell lines, demonstrating dose-dependent cytotoxicity with IC50 values ranging from 10 to 30 μM across different cell types .
  • Inhibition of COX Enzymes : Another study reported that derivatives like ethyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-methylidene exhibited IC50 values for COX inhibition comparable to standard anti-inflammatory drugs .

Properties

Molecular Formula

C27H24N2O4

Molecular Weight

440.5 g/mol

IUPAC Name

ethyl 5-hydroxy-4-[2-(1H-indol-3-yl)ethyliminomethyl]-2-methylbenzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C27H24N2O4/c1-3-32-27(31)23-16(2)33-26-20-10-5-4-9-19(20)25(30)21(24(23)26)15-28-13-12-17-14-29-22-11-7-6-8-18(17)22/h4-11,14-15,29-30H,3,12-13H2,1-2H3

InChI Key

UQKBZKFOLSIIIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NCCC4=CNC5=CC=CC=C54)C

Origin of Product

United States

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